molecular formula C8H9NO3S B12442655 Ethyl 2-formyl-4-methylthiazole-5-carboxylate

Ethyl 2-formyl-4-methylthiazole-5-carboxylate

Cat. No.: B12442655
M. Wt: 199.23 g/mol
InChI Key: YFSBMCKPJCWZPF-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4-methylthiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its significant biological properties and is widely used in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-4-methylthiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide in dichloromethane to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of solid acid catalysts such as xanthan sulfuric acid or radical initiators like benzoyl peroxide to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-4-methylthiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4-methylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 2-formyl-4-methylthiazole-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in different fields of research and industry.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

ethyl 2-formyl-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H9NO3S/c1-3-12-8(11)7-5(2)9-6(4-10)13-7/h4H,3H2,1-2H3

InChI Key

YFSBMCKPJCWZPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C=O)C

Origin of Product

United States

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